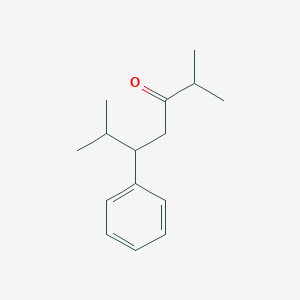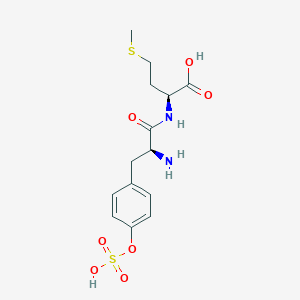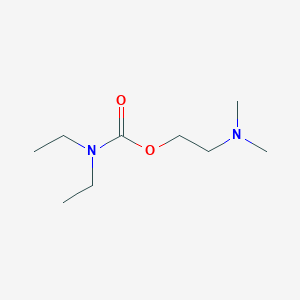
2-(Dimethylamino)ethyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl diethylcarbamate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of carbamic acid and features both dimethylamino and diethylcarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl diethylcarbamate typically involves the reaction of 2-(dimethylamino)ethanol with diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Diethylcarbamoyl chloride→2-(Dimethylamino)ethyl diethylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-(Dimethylamino)ethyl diethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl acrylate
- Diethylcarbamazine
Uniqueness
2-(Dimethylamino)ethyl diethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, while 2-(Dimethylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds broader applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
76866-73-4 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(6-2)9(12)13-8-7-10(3)4/h5-8H2,1-4H3 |
InChI Key |
KDPYLQAAELTYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



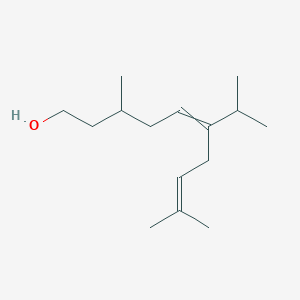
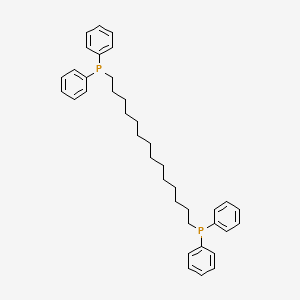
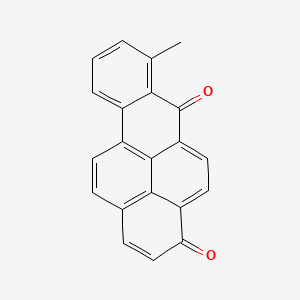
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
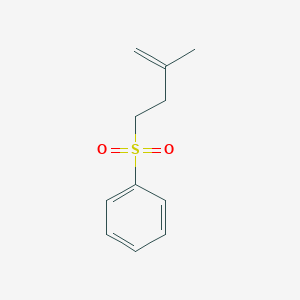
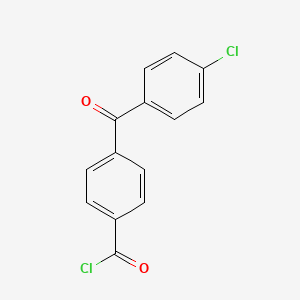
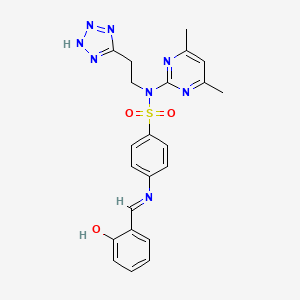
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

